molecular formula C8H8FNO2 B2592787 5-Fluoro-2-(oxetan-3-yloxy)pyridine CAS No. 2200106-88-1

5-Fluoro-2-(oxetan-3-yloxy)pyridine

Cat. No. B2592787
M. Wt: 169.155
InChI Key: KSWFQCZXTLPYPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated pyridines, including ‘5-Fluoro-2-(oxetan-3-yloxy)pyridine’, has been extensively studied . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .


Molecular Structure Analysis

The molecular structure of ‘5-Fluoro-2-(oxetan-3-yloxy)pyridine’ is unique and contributes to its wide range of applications in scientific research. The compound has been extensively studied for its potential applications in various fields of research and industry.


Chemical Reactions Analysis

The chemical reactions involving ‘5-Fluoro-2-(oxetan-3-yloxy)pyridine’ have been studied in the context of oxetane formation through epoxide opening with trimethyloxosulfonium ylide . This process involves the initial formation of the epoxide followed by ring opening .


Physical And Chemical Properties Analysis

The physical and chemical properties of ‘5-Fluoro-2-(oxetan-3-yloxy)pyridine’ contribute to its versatility in scientific research. Its unique structure and properties make it a valuable material in fields ranging from drug discovery to material synthesis.

Scientific Research Applications

Fluorescence Studies and Chemosensors

Research on carbon dots has revealed that organic fluorophores, including pyridine derivatives, are key to understanding the fluorescence origins of carbon dots with high fluorescence quantum yields. This insight is crucial for expanding the applications of such materials in bioimaging and sensing technologies (Lei Shi et al., 2016). Additionally, new fluorescent chemosensors based on pyridine derivatives have been synthesized, showing high selectivity for Fe3+/Fe2+ cation, further applied for imaging in living HepG2 cells, highlighting their potential in biological and chemical sensing applications (Pampa Maity et al., 2018).

Radiochemical Synthesis

Innovative radiochemical synthesis methods have been developed using pyridine derivatives as prosthetic ligands for labeling proteins and peptides, showcasing their utility in creating imaging agents for β-amyloid plaques. This advancement plays a significant role in the development of diagnostic tools for diseases like Alzheimer's (P. Carberry et al., 2011).

Quantum Chemical Simulations

Quantum chemical and molecular dynamic simulation studies involving pyridine derivatives have contributed to the prediction of inhibition efficiencies on the corrosion of iron, demonstrating the potential of these compounds in corrosion resistance applications. This research provides insights into designing more effective corrosion inhibitors for industrial applications (S. Kaya et al., 2016).

Synthesis and Medicinal Chemistry

Research into the synthesis of pyridine derivatives has led to the development of novel compounds with potential applications in medicinal chemistry, such as the creation of new ligands for nicotinic acetylcholine receptors, which could have implications for neurodegenerative diseases treatment (F. Dollé et al., 1998). Furthermore, the synthesis of acyclonucleoside derivatives of 5-fluorouracil demonstrates the ongoing exploration of pyridine derivatives in enhancing the efficacy and safety of chemotherapeutic agents (A. Rosowsky et al., 1981).

Safety And Hazards

The safety data sheet for pyridine, a related compound, indicates that it is highly flammable and can cause skin and eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled . These hazards may also apply to ‘5-Fluoro-2-(oxetan-3-yloxy)pyridine’, but specific safety data for this compound was not found in the search results.

properties

IUPAC Name

5-fluoro-2-(oxetan-3-yloxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c9-6-1-2-8(10-3-6)12-7-4-11-5-7/h1-3,7H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWFQCZXTLPYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(oxetan-3-yloxy)pyridine

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